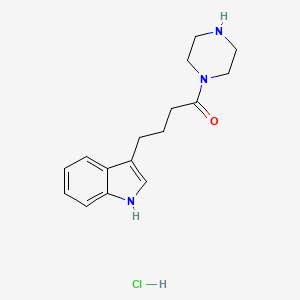
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride, also known as A-796260, is a synthetic compound that belongs to the class of indole-based cannabinoid receptor agonists. It has been the subject of extensive scientific research due to its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride acts as a selective agonist of the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to reduce inflammation, pain, and anxiety. 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride binds to the CB2 receptor and induces a conformational change that activates downstream signaling pathways, leading to the biological effects observed.
Biochemical and Physiological Effects:
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to reduce anxiety-like behavior in rodents. These effects are thought to be mediated through the activation of the CB2 receptor and subsequent modulation of inflammatory and pain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride is a highly selective agonist of the CB2 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, its hydrophobic nature and low solubility in water can make it challenging to work with in certain experimental settings. Additionally, its high potency and efficacy may limit its use in certain assays where lower potency compounds are desired.
Direcciones Futuras
There are several potential future directions for research on 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride. One area of interest is the study of its effects on immune cell function and inflammation in various disease models. Another potential avenue of research is the investigation of its anxiolytic effects in humans, as well as its potential use in the treatment of anxiety disorders. Additionally, further optimization of its chemical structure may lead to the development of more potent and selective CB2 agonists with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride involves the reaction of 3-(1-piperazinyl)indole with 4-bromo-1-butanol in the presence of a palladium catalyst. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole to yield the final product, which is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride has been studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and anxiety. It has been shown to activate the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride has also been found to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
4-(1H-indol-3-yl)-1-piperazin-1-ylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.ClH/c20-16(19-10-8-17-9-11-19)7-3-4-13-12-18-15-6-2-1-5-14(13)15;/h1-2,5-6,12,17-18H,3-4,7-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBRJGZQRMWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCCC2=CNC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2980445.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980447.png)
![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980448.png)


![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2980454.png)
![(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2980455.png)

![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2980457.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2980458.png)

![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2980460.png)